molecular formula C9H7ClN4O2 B13870158 1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole

1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole

Cat. No.: B13870158
M. Wt: 238.63 g/mol
InChI Key: ZAEOVYLNRIJWQV-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-2-nitrophenyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with 1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the triazole ring, under specific conditions.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is a common motif in many pharmaceutical compounds.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial effects.

Comparison with Similar Compounds

1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole can be compared with other triazole derivatives such as:

    1-[(4-Bromo-2-nitrophenyl)methyl]-1,2,4-triazole: Similar structure but with a bromo group instead of a chloro group.

    1-[(4-Chloro-2-aminophenyl)methyl]-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

1-[(4-chloro-2-nitrophenyl)methyl]-1,2,4-triazole

InChI

InChI=1S/C9H7ClN4O2/c10-8-2-1-7(9(3-8)14(15)16)4-13-6-11-5-12-13/h1-3,5-6H,4H2

InChI Key

ZAEOVYLNRIJWQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CN2C=NC=N2

Origin of Product

United States

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